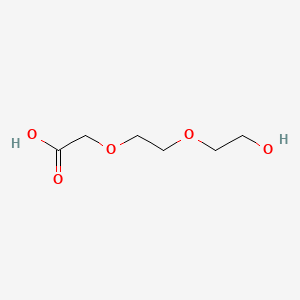
ヒドロキシ-PEG2-CH2CO2H
概要
説明
Hydroxy-PEG2-CH2COOH: is an organic compound with the molecular formula C6H12O5. It is a derivative of acetic acid, where the hydrogen atoms of the carboxyl group are replaced by a 2-(2-hydroxyethoxy)ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various polymers and copolymers.
Biology:
- Utilized in the synthesis of biologically active molecules.
- Acts as a precursor for the development of pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties.
- Used in drug formulation and delivery systems.
Industry:
- Applied in the production of surfactants and emulsifiers.
- Used in the manufacture of specialty chemicals and additives .
作用機序
Target of Action
Hydroxy-PEG2-CH2CO2H, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic Acid, HO-PEG2-CH2COOH, or Hydroxy-PEG2-CH2COOH, is a PEG-based linker . The primary targets of this compound are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in protein structure and function.
Mode of Action
The terminal carboxylic acid of Hydroxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to other molecules, particularly proteins, through the formation of these bonds.
Biochemical Pathways
The exact biochemical pathways affected by Hydroxy-PEG2-CH2CO2H are dependent on the specific molecules it is linked to. The hydrophilic peg spacer in the compound increases solubility in aqueous media , which can influence the distribution and interaction of the linked molecules within biological systems.
Pharmacokinetics
The ADME properties of Hydroxy-PEG2-CH2CO2H are largely influenced by the molecules it is linked to. The hydrophilic peg spacer can enhance the solubility of the compound in aqueous media , potentially improving its bioavailability.
Result of Action
The result of Hydroxy-PEG2-CH2CO2H’s action is the formation of a stable amide bond with primary amine groups . This allows the compound to link to other molecules, particularly proteins, altering their properties and potentially their function within biological systems.
Action Environment
The action of Hydroxy-PEG2-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the pH and temperature of the environment can impact the efficiency of this reaction.
生化学分析
Biochemical Properties
[2-(2-Hydroxyethoxy)ethoxy]acetic acid plays a crucial role in biochemical reactions, particularly as a metabolite in the oxidation pathway of 1,4-Dioxane. The compound is formed through the action of cytochrome P450 monooxygenase enzymes, which oxidize 1,4-Dioxane to [2-(2-Hydroxyethoxy)ethoxy]acetic acid . This interaction highlights the compound’s involvement in detoxification processes and its importance in monitoring environmental and occupational exposure to 1,4-Dioxane.
Cellular Effects
The effects of [2-(2-Hydroxyethoxy)ethoxy]acetic acid on various cell types and cellular processes are significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress and disrupt normal cellular functions, leading to potential cytotoxic effects . These impacts underscore the importance of understanding the cellular mechanisms affected by [2-(2-Hydroxyethoxy)ethoxy]acetic acid.
Molecular Mechanism
At the molecular level, [2-(2-Hydroxyethoxy)ethoxy]acetic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and enzymes under acidic conditions suggests a mechanism involving the modulation of enzyme activity and subsequent changes in gene expression . This mechanism is critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2-Hydroxyethoxy)ethoxy]acetic acid change over time. The compound is stable under acidic conditions but may degrade under neutral or basic conditions . Long-term studies have shown that prolonged exposure to [2-(2-Hydroxyethoxy)ethoxy]acetic acid can lead to persistent alterations in cellular function, including changes in metabolic activity and gene expression . These findings highlight the importance of monitoring the temporal stability and effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of [2-(2-Hydroxyethoxy)ethoxy]acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant toxic effects . Studies have reported threshold effects, where a certain dosage level leads to observable changes in cellular and metabolic functions. Additionally, high doses of [2-(2-Hydroxyethoxy)ethoxy]acetic acid can result in adverse effects, including oxidative stress and cytotoxicity .
Metabolic Pathways
[2-(2-Hydroxyethoxy)ethoxy]acetic acid is involved in several metabolic pathways, primarily as a metabolite of 1,4-Dioxane. The compound is rapidly excreted in urine, indicating its role in detoxification processes . Enzymes such as cytochrome P450 monooxygenase are involved in its formation, and the compound’s presence in metabolic pathways highlights its significance in monitoring exposure to environmental toxins .
Transport and Distribution
Within cells and tissues, [2-(2-Hydroxyethoxy)ethoxy]acetic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues are influenced by these interactions, which are crucial for understanding its distribution and potential effects on cellular function .
Subcellular Localization
The subcellular localization of [2-(2-Hydroxyethoxy)ethoxy]acetic acid affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how [2-(2-Hydroxyethoxy)ethoxy]acetic acid exerts its effects at the cellular level and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Hydroxy-PEG2-CH2COOH typically begins with ethylene glycol and ethylene oxide.
Reaction Steps:
Industrial Production Methods: The industrial production of Hydroxy-PEG2-CH2COOH follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: Hydroxy-PEG2-CH2COOH can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Triethylene Glycol: Similar structure but lacks the acetic acid moiety.
Diethylene Glycol: Shorter chain length and different chemical properties.
Polyethylene Glycol: Higher molecular weight and different applications.
Uniqueness:
- Hydroxy-PEG2-CH2COOH has a unique combination of hydroxyl and carboxyl functional groups, making it versatile in various chemical reactions.
- Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
特性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBXPAHXMGDVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-04-3 | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


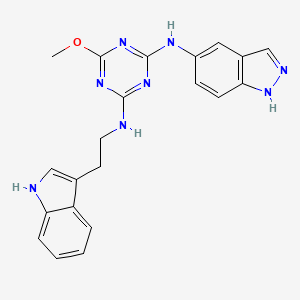

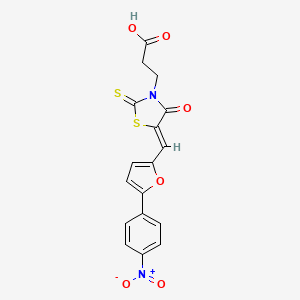
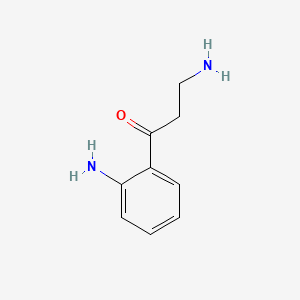
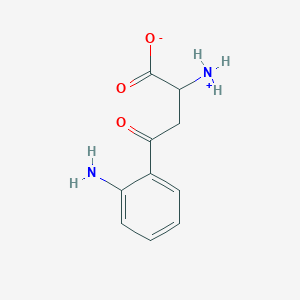
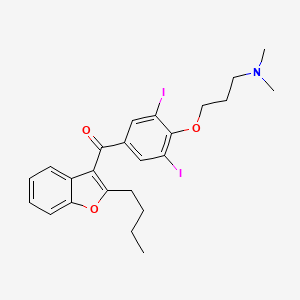
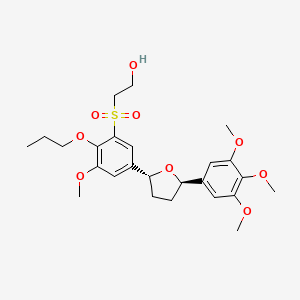
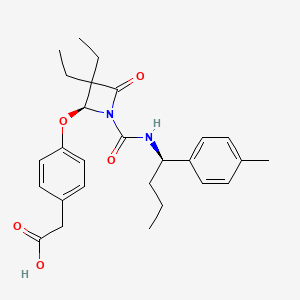
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
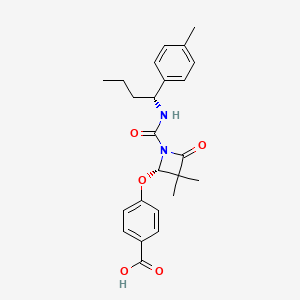
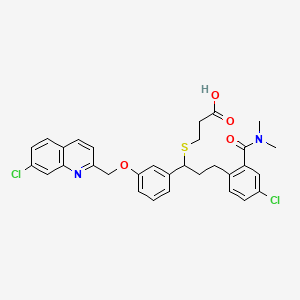
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
